molecular formula C10H14S B2525998 2,5-Dimethylphenyl ethyl sulfide CAS No. 158321-96-1

2,5-Dimethylphenyl ethyl sulfide

Cat. No.: B2525998
CAS No.: 158321-96-1
M. Wt: 166.28
InChI Key: VOMQKRNXLZHQKS-UHFFFAOYSA-N
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Description

2,5-Dimethylphenyl ethyl sulfide is an organic compound with the molecular formula C10H14S. It is also known as 2-(Ethylthio)-1,4-dimethylbenzene. This compound is characterized by the presence of a sulfide group attached to a benzene ring substituted with two methyl groups at the 2 and 5 positions and an ethyl group at the sulfur atom. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethylphenyl ethyl sulfide can be synthesized through several methods. One common method involves the reaction of 2,5-dimethylphenyl magnesium bromide with ethyl sulfide. The reaction is typically carried out in an inert atmosphere using a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Another method involves the use of 2,5-dimethylphenyl lithium, which reacts with ethyl sulfide under similar conditions. The reaction is usually followed by purification steps such as distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as continuous flow reactions and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylphenyl ethyl sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, ether as solvent.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogenating agents (bromine or chlorine), solvents like dichloromethane or acetic acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

2,5-Dimethylphenyl ethyl sulfide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2,5-dimethylphenyl ethyl sulfide depends on the specific reaction or application. In oxidation reactions, the sulfide group undergoes electron transfer to form sulfoxides or sulfones. In biological systems, the compound may interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2,5-Dimethylphenyl ethyl sulfide can be compared with other similar compounds such as:

    2,5-Dimethylphenyl methyl sulfide: Similar structure but with a methyl group instead of an ethyl group.

    2,5-Dimethylphenyl propyl sulfide: Similar structure but with a propyl group instead of an ethyl group.

    2,4-Dimethylphenyl ethyl sulfide: Similar structure but with methyl groups at the 2 and 4 positions instead of 2 and 5.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in different fields.

Properties

IUPAC Name

2-ethylsulfanyl-1,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-4-11-10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMQKRNXLZHQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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